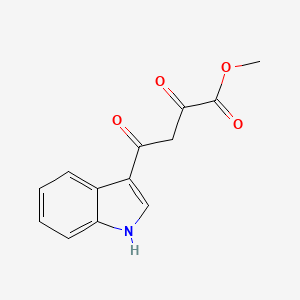

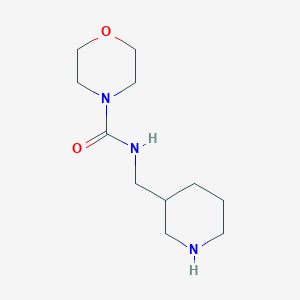

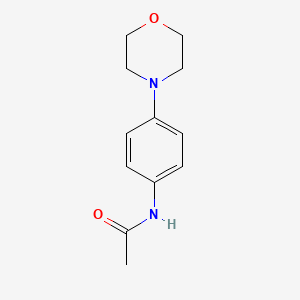

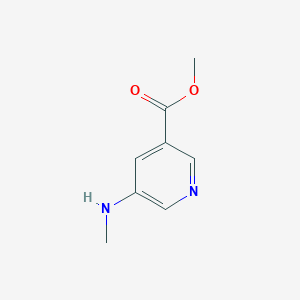

N-(piperidin-3-ylmethyl)morpholine-4-carboxamide

Description

Morpholine and Piperidine Derivatives as Corrosion Inhibitors

The study of morpholine and piperidine derivatives, specifically N-(2-chloroethyl)morpholine-4-carboxamide (NCMC), N-(2-chloroethyl)tiomorpholine-4-carboxamide (NCTC), and N, N-bis(2-chloroethyl)piperazine-1,4-dicarboxamide (NCPD), has shown promising results in the field of corrosion inhibition for mild steel in acidic environments. These compounds were evaluated using atomic absorption spectroscopy (AAS), gravimetry, and thermometry, demonstrating that they effectively inhibit mild steel corrosion. The inhibition efficiencies of these compounds increased significantly with concentration, but decreased with rising temperature, indicating a physisorption mechanism. The protective films formed by these molecules on the steel surface were confirmed through FTIR and XRD analyses. Quantum chemical calculations provided insights into the interaction sites of the molecules with the steel surface, supporting the experimental findings .

Synthesis and Characterization of a Novel Morpholine Derivative

A novel compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was synthesized and characterized using various spectroscopic techniques, including 13C NMR, 1H NMR, FT-IR, and MS, as well as single crystal X-ray structural analysis. The molecular structure was optimized using density functional theory (DFT) and compared with the X-ray diffraction data, showing consistency between the two. The solid-state packing of the molecules was dominated by hydrogen bonds. The compound exhibited anti-proliferative activity against A375 cells, and molecular docking was performed to analyze its binding mode with PI3Kγ, a protein involved in cell growth and survival .

Crystallographic and Theoretical Analysis of Arylmethyl Piperidine Derivatives

The crystal structures of two potential chemotherapeutic agents, 4-nitrobenzyl N'-(adamantan-1-yl)piperidine-1-carbothioimidate 1 and 4-bromobenzyl N'-(adamantan-1-yl)piperidine-1-carbothioimidate 2, were analyzed, revealing distinct molecular conformations. The effects of substituting piperidine with morpholine and the influence of Br/NO2 groups on intermolecular interactions were investigated using Hirshfeld surface analysis and 2D fingerprint plots. The energetics of the dimers observed in the crystal structures were explored through CLP-PIXEL energy analysis. The intermolecular interactions were confirmed by atoms-in-molecules (AIM) analysis. Docking analysis suggested that these compounds could bind at the active site of human sphingosine kinase 1, a target for cancer therapy .

properties

IUPAC Name |

N-(piperidin-3-ylmethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h10,12H,1-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISPRHCALQPEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)